2-(3,4-Difluorophenyl)pyrrolidine
Overview
Description
2-(3,4-Difluorophenyl)pyrrolidine is a useful research compound. Its molecular formula is C10H11F2N and its molecular weight is 183.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photophysical Properties and Material Development
Fluorinated Compounds for Enhanced Affinity : The use of 3,4-difluoro-1H-pyrrole as a building block enhances the affinity of certain receptors for anions such as fluoride, chloride, or dihydrogen phosphate. This increased affinity, particularly for chloride and dihydrogen phosphate, suggests potential applications in sensing technologies (Anzenbacher et al., 2000).
Nickel-Catalyzed Arylation via C-F Bond Activation : A method for α-arylation of zinc enolates with 2-(polyfluorophenyl) pyridine via C-F bond activation under neutral conditions was developed. This technique is useful for synthesizing fluorinated α-aryl carboxylic acids and amides, which are important drug intermediates (Yu et al., 2014).
Organic Synthesis and Catalysis
Divergent Reactivity in Organic Synthesis : Studies on perfluoropentaphenylborole's reactions with internal alkynes reveal divergent pathways depending on substituents, showcasing the complex behavior of fluorinated compounds in organic synthesis (Fan et al., 2010).
Solvent-Free Synthesis of Pyridine Derivatives : The solvent-free synthesis of 2,4,6-triarylpyridine derivatives, highlighting an eco-friendlier approach to producing compounds with a wide range of biological and pharmaceutical properties, further underscores the versatility of pyridine-containing compounds in synthesis (Maleki, 2015).
Advanced Materials
Polyimides with High Thermal Stability : New diamine monomers containing pyridine groups have been developed to synthesize polyimides with high glass transition temperatures and excellent thermal stability, indicating potential for high-performance materials (Wang et al., 2008).
Luminescent Materials for Data Security : Heteroleptic cationic Ir(III) complexes with tunable emissions demonstrate potential in data security protection, showcasing the application of fluorinated compounds in the development of smart luminescent materials (Song et al., 2016).
Properties
IUPAC Name |
2-(3,4-difluorophenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPJRABUCTXGIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617179 | |
Record name | 2-(3,4-Difluorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
298690-75-2 | |
Record name | 2-(3,4-Difluorophenyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=298690-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,4-Difluorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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